molecular formula C13H19N3O3 B3076156 [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol CAS No. 1039881-87-2

[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol

Cat. No.: B3076156
CAS No.: 1039881-87-2
M. Wt: 265.31 g/mol
InChI Key: GDDIUVGMPVNNNP-UHFFFAOYSA-N
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Description

[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol: is an organic compound characterized by the presence of a nitro group, an ethylpiperazine moiety, and a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of the ethylpiperazine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for the reduction of nitro groups.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol can be used to study the effects of nitro and piperazine groups on biological systems, including their interactions with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpiperazine moiety may enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

    [5-Nitro-2-(4-methylpiperazin-1-yl)phenyl]methanol: Similar structure with a methyl group instead of an ethyl group.

    [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]ethanol: Similar structure with an ethanol group instead of a methanol group.

    [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]amine: Similar structure with an amine group instead of a methanol group.

Uniqueness: The presence of the ethylpiperazine moiety in [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity. The combination of the nitro group and the ethylpiperazine moiety may confer unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)13-4-3-12(16(18)19)9-11(13)10-17/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDIUVGMPVNNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.24 g of potassium carbonate was added to N-methylpyrrolidone (4.24 mL) solution of 4.24 g of 2-fluoro-5-nitrobenzyl alcohol and 4.24 g of N-ethylpiperazine, and stirred at 140° C. for 14 hours. Water was added to the reaction liquid, and extracted with ethyl acetate. The organic layer was washed with water and saturated saline water in that order, then dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain the entitled compound as a yellow solid.
Quantity
4.24 g
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reactant
Reaction Step One
Quantity
4.24 mL
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reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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